

Methyl 4-bromopyrimidine-2-carboxylate: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: Methyl 4-bromopyrimidine-2-carboxylate

Cat. No.: B1425827

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Abstract

Methyl 4-bromopyrimidine-2-carboxylate is a key heterocyclic building block poised for significant application in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical identity, structural characteristics, and reactivity profile. We will explore the principles governing its synthetic utility, focusing on the strategic importance of the C4-bromo and C2-ester functionalities. This document serves as a comprehensive resource for researchers, offering insights into its application as a versatile scaffold for the development of complex molecular architectures and novel therapeutic agents.

Core Compound Identification and Properties

Methyl 4-bromopyrimidine-2-carboxylate is a substituted pyrimidine characterized by a bromine atom at the 4-position and a methyl ester at the 2-position. These features make it a valuable intermediate for introducing the pyrimidine core into larger molecules through various cross-coupling and substitution reactions.

Chemical Identifiers

Proper identification is critical for regulatory compliance and experimental reproducibility. The key identifiers for this compound are summarized below.

Identifier	Value	Source
CAS Number	1206250-40-9	[1]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	217.02 g/mol	[1]
IUPAC Name	methyl 4-bromopyrimidine-2-carboxylate	N/A
SMILES	<chem>COC(=O)C1=NC=CC(=N1)Br</chem>	[1]
InChIKey	WOCGLGITKPNEFI-UHFFFAOYSA-N	[2]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in different solvent systems and its suitability for various reaction conditions.

Property	Value	Notes
Boiling Point	314.4 °C	Predicted value.
XlogP	1.4	Predicted value, indicating moderate lipophilicity.[2]
Appearance	Solid (typical)	N/A

Chemical Reactivity and Synthetic Strategy

The synthetic utility of **Methyl 4-bromopyrimidine-2-carboxylate** is dominated by the reactivity of the C-Br bond at the 4-position of the electron-deficient pyrimidine ring.

Principles of Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are ortho or para to the ring nitrogens.[3][4] The

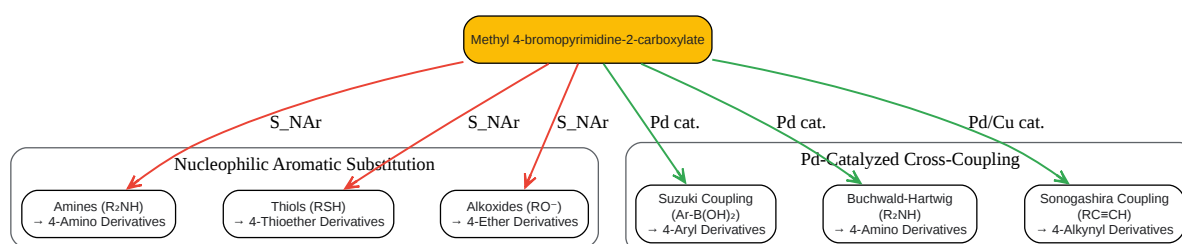
presence of a good leaving group, such as bromine, at the C4 position, and an additional electron-withdrawing methyl ester group at the C2 position, further activates the ring for Nucleophilic Aromatic Substitution (S_NAr).

The mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Attack at the C4 position allows the negative charge in the intermediate to be delocalized onto the ring nitrogens, a stabilizing feature that lowers the activation energy for the reaction.[3]

Caption: Generalized S_NAr pathway on the pyrimidine core.

Key Reaction Classes

- **Nucleophilic Aromatic Substitution (S_NAr):** The C4-bromo group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental for introducing diverse functional groups and building molecular complexity. The reaction's efficiency is enhanced by the electron-deficient nature of the pyrimidine ring.[5]
- **Palladium-Catalyzed Cross-Coupling Reactions:** The C-Br bond serves as an excellent handle for transition metal-catalyzed reactions. The Suzuki-Miyaura coupling is particularly noteworthy, enabling the formation of C-C bonds by coupling with boronic acids or esters.[6] [7] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures, which are common motifs in drug molecules.[4][8] Other important coupling reactions include Buchwald-Hartwig amination (C-N bond formation) and Sonogashira coupling (C-C alkyne formation).



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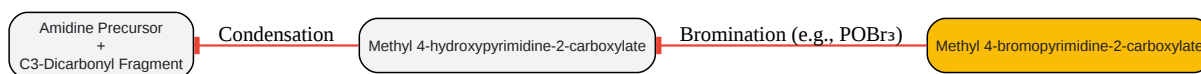
Caption: Key synthetic transformations of the title compound.

Proposed Synthetic Workflow

While specific literature detailing the synthesis of **Methyl 4-bromopyrimidine-2-carboxylate** is scarce, a plausible route can be designed based on established pyrimidine chemistry. A common strategy involves the condensation of a 1,3-dicarbonyl equivalent with an amidine, followed by functional group manipulation.

Hypothetical Retrosynthesis

A logical retrosynthetic analysis suggests that the target molecule could be derived from a corresponding 4-hydroxypyrimidine, which itself can be synthesized via a ring-forming condensation reaction.



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Caption: Plausible retrosynthetic pathway.

Proposed Experimental Protocol (Illustrative)

This protocol is a theoretical pathway and must be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of Methyl 4-hydroxypyrimidine-2-carboxylate

- To a solution of sodium methoxide in methanol, add a suitable amidine hydrochloride (e.g., formamidine hydrochloride) and a diethyl malonate derivative.
- Heat the mixture under reflux for several hours until cyclization is complete, as monitored by TLC.

- Cool the reaction mixture, neutralize with acid, and concentrate under reduced pressure.
- Purify the resulting solid, Methyl 4-hydroxypyrimidine-2-carboxylate, by recrystallization.

Step 2: Bromination to Yield **Methyl 4-bromopyrimidine-2-carboxylate**

- In a flask equipped for reflux and protected from moisture, carefully add phosphorus oxybromide (POBr_3) to the dried Methyl 4-hydroxypyrimidine-2-carboxylate from Step 1.
- Heat the mixture gently to initiate the reaction, then maintain at reflux for 2-4 hours.
- Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.
- Neutralize the acidic solution with a suitable base (e.g., NaHCO_3 or NaOH solution) until the product precipitates.
- Filter the solid, wash with cold water, and dry under vacuum.
- Purify the crude product by column chromatography or recrystallization to obtain pure **Methyl 4-bromopyrimidine-2-carboxylate**.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs for treating cancer, infections, and neurological disorders.^{[4][8]} Its ability to form hydrogen bonds and serve as a bioisostere for phenyl rings makes it a valuable core for drug design.^[8]

While specific examples originating from **Methyl 4-bromopyrimidine-2-carboxylate** are not widely published, its structure makes it an ideal starting point for synthesizing analogs of known bioactive molecules. For instance, it could be used to construct inhibitors of protein kinases, a major class of anticancer drugs, by using Suzuki coupling to install aryl groups at the 4-position that can interact with the kinase hinge region.^[9]

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

Hazard Identification

GHS Pictogram	Signal Word	Hazard Statements
Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	

(Source:[9])

Recommended Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.
 - Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
- Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Methyl 4-bromopyrimidine-2-carboxylate represents a highly versatile and valuable building block for synthetic and medicinal chemistry. Its dual functional handles—a reactive C4-bromo site amenable to a host of substitution and cross-coupling reactions, and a C2-ester group for further modification—provide a robust platform for molecular diversification. While detailed

synthetic and application literature for this specific isomer remains an area for future exploration, the fundamental principles of pyrimidine reactivity strongly support its potential for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for researchers to harness the synthetic potential of this important chemical intermediate.

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